molecular formula C11H16N2O3 B1484455 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid CAS No. 2091329-86-9

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

Cat. No.: B1484455
CAS No.: 2091329-86-9
M. Wt: 224.26 g/mol
InChI Key: JBKJPPILXSDIAG-UHFFFAOYSA-N
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Description

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group. The tert-butyl group attached to the pyridazinone ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid typically involves the condensation of a suitable hydrazine derivative with an appropriate diketone or ketoester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, metabolism, or gene expression. The exact mechanism depends on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
  • 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)butanoic acid
  • 2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)pentanoic acid

Uniqueness

2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid is unique due to its specific structural features, such as the tert-butyl group and the pyridazinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-tert-butyl-6-oxopyridazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7(10(15)16)13-9(14)6-5-8(12-13)11(2,3)4/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKJPPILXSDIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 2
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 3
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 4
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 5
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
Reactant of Route 6
2-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

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